Fludorex
Overview
Description
Fludorex is a stimulant anorexic agent belonging to the phenethylamine chemical class. It is known for its ability to suppress appetite and is structurally characterized by the presence of a trifluoromethyl group attached to a phenyl ring. The IUPAC name for this compound is (RS)-2-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fludorex involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine and methanol under controlled conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fludorex undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The methoxy and trifluoromethyl groups in this compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Fludorex has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: Studied for its effects on neurotransmitter release and receptor binding.
Medicine: Investigated for its potential use in treating obesity and related metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
Fludorex exerts its effects by acting as a monoamine releasing agent. It stimulates the release of neurotransmitters such as dopamine, norepinephrine, and serotonin from presynaptic neurons. This leads to increased neurotransmitter levels in the synaptic cleft, resulting in enhanced stimulation of postsynaptic receptors. The primary molecular targets of this compound include the dopamine transporter, norepinephrine transporter, and serotonin transporter .
Comparison with Similar Compounds
Fludorex is similar to other phenethylamine derivatives such as:
Fenfluramine: Another anorectic agent with a similar mechanism of action but different chemical structure.
Amphetamine: Shares structural similarities and stimulant properties but differs in its pharmacological profile.
Methamphetamine: Similar in structure and function but with higher potency and potential for abuse
This compound is unique due to its specific trifluoromethyl substitution, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other phenethylamines .
Properties
IUPAC Name |
2-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-15-7-10(16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLOIJUDIPVKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864565 | |
Record name | 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15221-81-5 | |
Record name | Fludorex | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15221-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fludorex [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015221815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUDOREX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/346FQP00BI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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